molecular formula C25H20N2O6S B11578389 methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11578389
M. Wt: 476.5 g/mol
InChI Key: QZOFSVSVCRJEQO-UHFFFAOYSA-N
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Description

Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, methyl, and thiazole, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction proceeds under heating conditions, leading to the formation of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates then undergo cyclization and dehydration to yield the desired chromeno-pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of carbonyl groups results in alcohols.

Scientific Research Applications

Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The thiazole ring may also play a role in binding to metal ions and other biomolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and fused ring systems. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biological Activity

Methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound with potential biological activities. Its structure suggests it may possess properties relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The molecular formula is C26H28N2O6SC_{26}H_{28}N_{2}O_{6}S, with a molecular weight of 496.6 g/mol.

PropertyValue
Molecular FormulaC26H28N2O6S
Molecular Weight496.6 g/mol
CAS Number879910-64-2

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes such as DNA gyrase .

In a study evaluating related compounds, some demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that this compound could similarly exhibit potent antibacterial properties.

Antioxidant Activity

The presence of phenolic groups in the compound's structure may confer antioxidant properties. Compounds with hydroxyphenyl moieties are known to scavenge free radicals effectively. Studies have demonstrated that similar compounds can reduce oxidative stress markers in various biological systems .

Case Studies and Research Findings

  • Antibacterial Efficacy : A comparative study on pyrrole derivatives highlighted that modifications at specific positions significantly affected their antibacterial activity. For instance, halogen substitutions at the C4 position enhanced efficacy against MRSA strains .
  • Antioxidant Properties : In vitro assays showed that derivatives of thiazole and chromene exhibited strong antioxidant activity by reducing lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative stress-related diseases.
  • Cytotoxicity Studies : Initial cytotoxicity assessments indicated that certain derivatives of this class exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[1-(4-hydroxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-11-9-16-17(10-12(11)2)33-21-18(20(16)29)19(14-5-7-15(28)8-6-14)27(23(21)30)25-26-13(3)22(34-25)24(31)32-4/h5-10,19,28H,1-4H3

InChI Key

QZOFSVSVCRJEQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)O

Origin of Product

United States

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